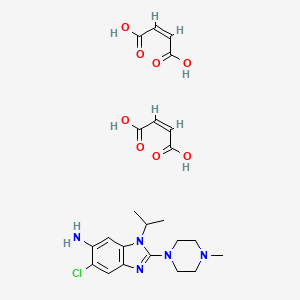

![molecular formula C41H74N2O17 B12294437 2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)

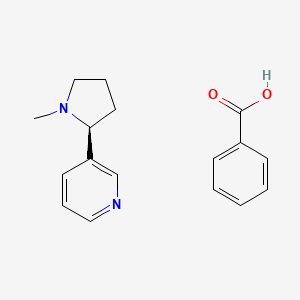

2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’érythromycine aspartate est un dérivé de l’érythromycine, un antibiotique macrolide largement utilisé pour traiter diverses infections bactériennes. L’érythromycine elle-même a été découverte en 1952 et est depuis un antibiotique crucial, en particulier pour les patients allergiques à la pénicilline. L’érythromycine aspartate est formée en combinant l’érythromycine avec l’acide aspartique, ce qui améliore sa stabilité et sa biodisponibilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’érythromycine aspartate est synthétisée en faisant réagir l’érythromycine avec l’acide aspartique. Le processus implique la formation d’un sel entre la molécule d’érythromycine et l’acide aspartique. La réaction se produit généralement en milieu aqueux sous des conditions de pH contrôlées pour assurer la formation du sel souhaité.

Méthodes de production industrielle

La production industrielle d’érythromycine aspartate implique une fermentation à grande échelle de la bactérie Saccharopolyspora erythraea pour produire de l’érythromycine. L’érythromycine est ensuite purifiée et mise à réagir avec l’acide aspartique dans des conditions contrôlées pour former l’érythromycine aspartate. Le produit final est ensuite purifié, séché et formulé en différentes formes galéniques.

Analyse Des Réactions Chimiques

Types de réactions

L’érythromycine aspartate subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’érythromycine peut être oxydée dans certaines conditions, ce qui conduit à la formation de divers produits de dégradation.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : L’érythromycine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium.

Réactifs de substitution : Chlorures d’acyle, halogénoalcanes.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’érythromycine oxime, tandis que les réactions de substitution peuvent produire divers dérivés de l’érythromycine.

Applications de la recherche scientifique

L’érythromycine aspartate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des antibiotiques macrolides dans diverses conditions chimiques.

Biologie : Utilisé dans des études portant sur les mécanismes de résistance bactérienne et les effets des antibiotiques sur la synthèse des protéines bactériennes.

Médecine : Largement utilisé dans la recherche clinique pour développer de nouvelles formulations et méthodes d’administration de l’érythromycine.

Industrie : Utilisé dans le développement de nouvelles formulations d’antibiotiques et dans l’étude de la stabilité et de l’efficacité des antibiotiques.

Applications De Recherche Scientifique

Erythromycin aspartate has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of macrolide antibiotics under various chemical conditions.

Biology: Employed in studies investigating bacterial resistance mechanisms and the effects of antibiotics on bacterial protein synthesis.

Medicine: Widely used in clinical research to develop new formulations and delivery methods for erythromycin.

Industry: Utilized in the development of new antibiotic formulations and in the study of antibiotic stability and efficacy.

Mécanisme D'action

L’érythromycine aspartate exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la molécule d’ARN ribosomique 23S dans la sous-unité 50S des ribosomes bactériens, empêchant la translocation des peptides et inhibant ainsi la synthèse des protéines. Cette action est bactériostatique, ce qui signifie qu’elle inhibe la croissance et la reproduction des bactéries plutôt que de les tuer directement.

Comparaison Avec Des Composés Similaires

Composés similaires

Azithromycine : Un autre antibiotique macrolide ayant un mécanisme d’action similaire mais une demi-vie plus longue et une meilleure pénétration tissulaire.

Clarithromycine : Similaire à l’érythromycine mais avec une meilleure stabilité acide et une meilleure absorption.

Roxithromycine : Un dérivé semi-synthétique de l’érythromycine aux propriétés pharmacocinétiques améliorées.

Unicité

L’érythromycine aspartate est unique en raison de sa stabilité et de sa biodisponibilité améliorées par rapport à l’érythromycine. L’ajout d’acide aspartique améliore sa solubilité et son absorption, ce qui en fait une option de traitement plus efficace pour les infections bactériennes.

Propriétés

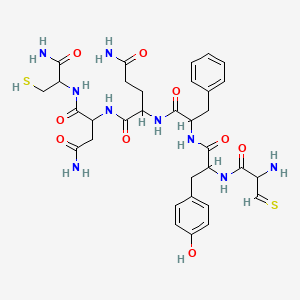

Formule moléculaire |

C41H74N2O17 |

|---|---|

Poids moléculaire |

867.0 g/mol |

Nom IUPAC |

2-aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO13.C4H7NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-2(4(8)9)1-3(6)7/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H,1,5H2,(H,6,7)(H,8,9) |

Clé InChI |

MVGQXQJJZQSBPZ-UHFFFAOYSA-N |

SMILES canonique |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(=O)O)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

![1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylic acid;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate](/img/structure/B12294368.png)